![molecular formula C14H26O B14225100 2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol CAS No. 826337-61-5](/img/structure/B14225100.png)
2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol is a bicyclic organic compound with a unique structure characterized by a bicyclo[7.1.0]decane framework. This compound is notable for its four methyl groups and a hydroxyl group attached to the decane ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a linear precursor containing the necessary functional groups. This reaction often requires the use of strong acids or bases as catalysts and is conducted under elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.
Comparación Con Compuestos Similares
Similar Compounds
2,6,10,10-Tetramethylbicyclo[4.4.0]decan-5-ol: Similar bicyclic structure but with a different ring size.
2,6,10,10-Tetramethylbicyclo[3.3.0]decan-5-ol: Another bicyclic compound with a smaller ring system.
2,6,10,10-Tetramethylbicyclo[5.5.0]decan-5-ol: Larger bicyclic structure with different chemical properties.
Uniqueness
2,6,10,10-Tetramethylbicyclo[710]decan-5-ol is unique due to its specific ring size and the positioning of its functional groups
Propiedades
Número CAS |
826337-61-5 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
2,6,10,10-tetramethylbicyclo[7.1.0]decan-5-ol |
InChI |
InChI=1S/C14H26O/c1-9-5-7-11-13(14(11,3)4)10(2)6-8-12(9)15/h9-13,15H,5-8H2,1-4H3 |
Clave InChI |
DPOOTMNUTISXQN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C(C2(C)C)C(CCC1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)

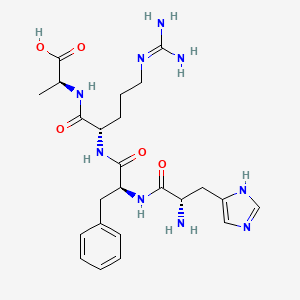
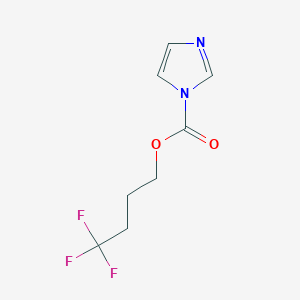

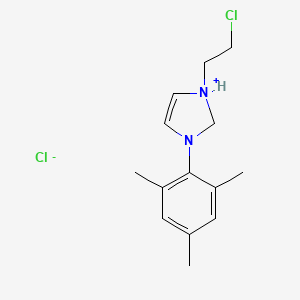
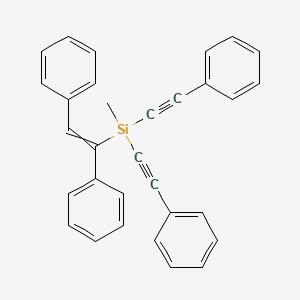
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
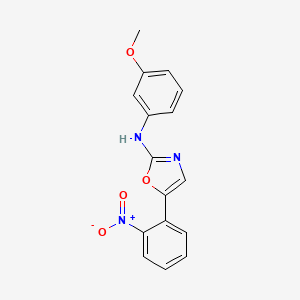
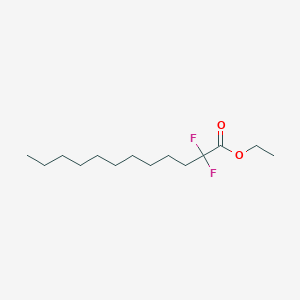
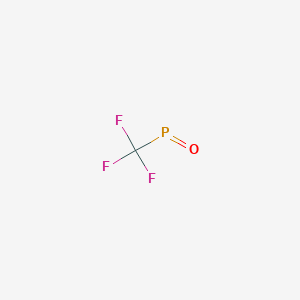
![3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14225102.png)
